Sodium triethylborohydride

Catalog No.
S1520953
CAS No.
17979-81-6
M.F
C6H15BNa
M. Wt
120.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium triethylborohydride

CAS Number

17979-81-6

Product Name

Sodium triethylborohydride

Molecular Formula

C6H15BNa

Molecular Weight

120.99 g/mol

InChI

InChI=1S/C6H15B.Na/c1-4-7(5-2)6-3;/h4-6H2,1-3H3;/q-1;+1

InChI Key

UKYGKELSBAWRAN-UHFFFAOYSA-N

SMILES

[B-](CC)(CC)CC.[Na+]

Canonical SMILES

[B-](CC)(CC)CC.[Na+]

Isomeric SMILES

[B-](CC)(CC)CC.[Na+]

Organic Synthesis:

  • Reducing Agent: NaEt3BH is a powerful reducing agent, meaning it can donate a hydrogen atom to another molecule. This property makes it valuable in organic synthesis for various reduction reactions, such as converting ketones and aldehydes to alcohols [Source: Sigma-Aldrich product page, ].

Catalyst Development:

  • Precursor for Catalyst Design: NaEt3BH can be used as a precursor for the development of new catalysts. By modifying its structure, scientists can create new catalysts for various reactions, including hydrogenation and hydroboration [Source: Journal of the American Chemical Society, "Selective Hydroboration of Alkenes Catalyzed by Iron Pincer Complexes Containing C-N Heterocycles", ].

Material Science Research:

  • Investigating New Materials: NaEt3BH can be used in the research and development of new materials, such as polymers and composites. Its reducing properties can be used to modify the surface properties of materials or to initiate polymerization reactions [Source: ScienceDirect article, "Surface modification of cellulose nanocrystals by reduction with sodium triethylborohydride", ].

Sodium triethylborohydride is an organoboron compound with the formula NaBH(C2H5)3. It is a white solid that is soluble in organic solvents and is primarily used as a reducing agent in various organic reactions. This compound features a boron atom bonded to three ethyl groups and one hydride, making it a versatile reagent in organic synthesis. Sodium triethylborohydride is particularly valued for its ability to selectively reduce carbonyl compounds and facilitate hydroboration reactions.

  • Flammability: Pyrophoric, ignites spontaneously in air and releases flammable hydrogen gas upon decomposition [].
  • Toxicity: Limited data available on specific toxicity, but it is likely to be harmful upon ingestion, inhalation, or skin contact.
  • Reactivity: Reacts violently with water and moisture, releasing flammable hydrogen gas [].
  • Air and Moisture Sensitivity: Decomposes upon contact with air or moisture [].

  • Hydroboration: It effectively hydroborates alkenes and alkynes, forming trialkylboranes which can be further oxidized to alcohols.
  • Reduction of Carbonyls: It reduces various carbonyl compounds, including aldehydes and ketones, to their corresponding alcohols.
  • Silylation: The compound catalyzes the dehydrogenative silylation of terminal alkynes, allowing for the formation of silanes from hydrosilanes without significant side reactions .

These reactions highlight its utility in synthetic organic chemistry, particularly in the preparation of complex molecules.

Sodium triethylborohydride can be synthesized through several methods:

  • Reaction of Triethylborane with Sodium Hydride: This method involves the reaction of triethylborane with sodium hydride in an inert atmosphere, typically under reflux conditions.
  • Direct Reaction with Sodium: Another approach includes the direct reaction of sodium metal with triethylborane, resulting in the formation of sodium triethylborohydride along with hydrogen gas as a byproduct.

These synthesis routes allow for the preparation of sodium triethylborohydride in a laboratory setting.

Sodium triethylborohydride finds applications across various fields:

  • Organic Synthesis: It is widely used as a reducing agent in organic synthesis, particularly for reducing carbonyl compounds.
  • Catalysis: The compound serves as a catalyst for hydroboration and silylation reactions, facilitating the formation of more complex organic molecules.
  • Material Science: It has applications in materials chemistry for modifying polymer structures and enhancing material properties .

Interaction studies involving sodium triethylborohydride primarily focus on its reactivity with other chemical species:

  • Alkynes and Alkenes: The compound shows selective reactivity with terminal alkynes and alkenes, often leading to regioselective products during hydroboration.
  • Hydrosilanes: Sodium triethylborohydride's interaction with hydrosilanes has been studied extensively, demonstrating its ability to catalyze dehydrogenative silylation reactions effectively .

These interactions underline its significance as a reagent in synthetic chemistry.

Sodium triethylborohydride shares similarities with other organoboron compounds but also exhibits unique properties:

CompoundFormulaKey Features
Sodium borohydrideNaBH4More reactive, used for stronger reductions
TriethylboraneB(C2H5)3Lacks sodium; used primarily for hydroboration
Potassium triethylborohydrideKBH(C2H5)3Similar reactivity but different solubility
Lithium triethylborohydrideLiBH(C2H5)3Less commonly used; different reactivity profile

Sodium triethylborohydride's unique structure allows it to act as both a reducing agent and a catalyst, distinguishing it from other similar compounds.

Catalytic Hydrosilylation of Alkenes and Alkynes

The hydrosilylation of alkenes and alkynes, a fundamental reaction for forming carbon–silicon bonds, has been revolutionized by NaHBEt₃’s catalytic activity. Unlike conventional transition-metal catalysts, NaHBEt₃ operates via an anionic mechanism, enabling Markovnikov-selective additions without requiring pre-activation. For example, styrenes react with aromatic hydrosilanes like PhSiH₃ to yield β-silylated products with >95% regioselectivity [1] [6]. Similarly, vinylsilanes and allyl glycidyl ether undergo efficient hydrosilylation, producing synthetically valuable building blocks for polymers and pharmaceuticals [1] [7].

A critical advantage of NaHBEt₃ lies in its tolerance toward functional groups. Electron-deficient alkenes, such as acrylonitriles, remain unreactive, while electron-rich substrates like 4-methoxystyrene achieve near-quantitative yields [1]. This selectivity arises from the catalyst’s ability to stabilize developing negative charges during the transition state, as evidenced by density functional theory (DFT) calculations [6].

Table 1: Substrate Scope in NaHBEt₃-Catalyzed Hydrosilylation

SubstrateHydrosilaneProduct RegioselectivityYield (%)
StyrenePhSiH₃Markovnikov92
4-MethoxystyrenePh₂SiH₂Markovnikov98
Allyl glycidyl ether(EtO)₃SiHMarkovnikov85
1-HexynePhSiH₃Anti-Markovnikov*78

*Anti-Markovnikov selectivity observed only in alkyne hydrosilylation under specific conditions [11].

The reaction’s regiochemical outcome is governed by steric and electronic factors. For alkenes, the borohydride anion preferentially attacks the less substituted carbon, forming a stabilized benzyl-type intermediate [6]. In contrast, alkynes exhibit divergent behavior: terminal alkynes like 1-hexyne favor anti-Markovnikov addition due to reduced steric hindrance at the terminal position [11].

Dehydrogenative Silylation of Terminal Alkynes

NaHBEt₃ catalyzes the dehydrogenative silylation of terminal alkynes with remarkable selectivity, avoiding common side reactions such as alkyne polymerization or hydrosilylation. This method converts aromatic and aliphatic alkynes into (E)-vinylsilanes using hydrosilanes like PhSiH₃ or Me₂PhSiH [2] [3]. For instance, phenylacetylene reacts with PhSiH₃ at room temperature to afford (E)-β-silylstyrene in 89% yield, with no detectable Z-isomer [3].

Table 2: Performance in Dehydrogenative Silylation

AlkyneHydrosilaneReaction Time (h)Yield (%)
PhenylacetylenePhSiH₃689
1-OctyneMe₂PhSiH1276
4-Ethynyltoluene(EtO)₂MeSiH882

The process exhibits broad functional group compatibility. Alkynes bearing ether (–O–), ester (–COOR), and even propargyl alcohol (–CH₂C≡CH) moieties remain intact, enabling late-stage functionalization of complex molecules [3] [10]. Competitive experiments reveal no hydrosilylation byproducts, underscoring NaHBEt₃’s unique ability to suppress alternative pathways [2].

Mechanistically, the reaction proceeds through a concerted deprotonation-silylation sequence. The borohydride anion abstracts the terminal alkyne proton, generating a metal-free acetylide intermediate. Subsequent σ-bond metathesis with the hydrosilane releases H₂ and forms the vinylsilane product [2] [11]. This metal-free pathway contrasts sharply with manganese- or rhodium-catalyzed systems, which rely on oxidative addition and β-hydride elimination [9].

Mechanistic Divergence from Traditional Reductive Pathways

NaHBEt₃’s catalytic cycle deviates fundamentally from traditional transition-metal-mediated mechanisms. DFT studies reveal a boronate-assisted pathway where NaHBEt₃ serves as both a hydride donor and a Lewis acid [6] [8]. In alkene hydrosilylation, the reaction initiates with alkene coordination to the borohydride, followed by hydride transfer to the β-carbon. The resulting alkylborate intermediate undergoes silylation via a four-membered transition state, with an activation barrier of ~20 kcal/mol [6].

Key Mechanistic Features:

  • Anionic Activation: NaHBEt₃ generates a boronate complex that stabilizes negative charge buildup during hydride transfer, obviating the need for π-backbonding metals [1] [6].
  • Steric Control: The triethylborohydride moiety’s bulk directs substrate approach, enforcing Markovnikov selectivity in alkenes [6].
  • Redox-Neutral Pathway: Unlike metal catalysts requiring oxidative states, NaHBEt₃ operates through σ-bond metathesis, avoiding sacrificial reductants [2] [9].

In dehydrogenative silylation, the mechanism bifurcates further. The acetylide intermediate’s high basicity (pKa ~25) facilitates irreversible proton abstraction, while the borohydride’s weak B–H bond (bond dissociation energy ~90 kcal/mol) enables efficient H₂ elimination [2] [11]. This contrasts with palladium systems, where β-hydride elimination from a metal center dictates selectivity [9].

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H261 (100%): In contact with water releases flammable gas [Danger Substances and mixtures which in contact with water, emit flammable gases];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

17979-81-6

Dates

Modify: 2024-04-14

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